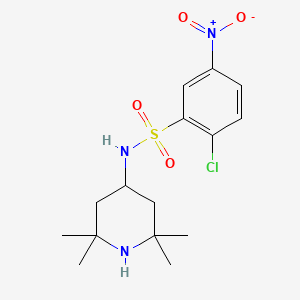![molecular formula C21H14N2O5S B2543158 N-(4-(2-オキソ-2H-クロメン-3-イル)チアゾール-2-イル)-2,3-ジヒドロベンゾ[b][1,4]ジオキシン-2-カルボキサミド CAS No. 681168-53-6](/img/structure/B2543158.png)
N-(4-(2-オキソ-2H-クロメン-3-イル)チアゾール-2-イル)-2,3-ジヒドロベンゾ[b][1,4]ジオキシン-2-カルボキサミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a useful research compound. Its molecular formula is C21H14N2O5S and its molecular weight is 406.41. The purity is usually 95%.
BenchChem offers high-quality N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗酸化活性
クマリンとその誘導体は、顕著な抗酸化特性を示します。 Kadhumらの研究では、合成された2つのクマリン、すなわちN-(4,7-ジオキソ-2-フェニル-1,3-オキサゼピン-3(2H,4H,7H)-イル)-2-(2-オキソ-2H-クロメン-4-イルオキシ)アセトアミド(化合物5)とN-(4-オキソ-2-フェニルチアゾリジン-3-イル)-2-(2-オキソ-2H-クロメン-4-イルオキシ)アセトアミド(化合物6)が評価されました 。これらの化合物は、DPPH、過酸化水素、一酸化窒素ラジカル法を用いて抗酸化活性を示しました。アスコルビン酸は参照抗酸化剤として使用されました。化合物5と6の合成は、N’-ベンジリデン-2-(2-オキソ-2H-クロメン-4-イルオキシ)アセトヒドラジド(化合物4)に無水マレイン酸またはメルカプト酢酸を付加反応させたことにより行われました。化合物4は、2-(2-オキソ-2H-クロメン-4-イルオキシ)アセトヒドラジド(化合物3)をベンザルデヒドと縮合させて得られました。化合物3は、ヒドラジンとエチル2-(2-オキソ-2H-クロメン-4-イルオキシ)アセテートの反応により合成されました。エチル2-(2-オキソ-2H-クロメン-4-イルオキシ)アセテートは、臭化エチルと4-ヒドロキシクマリン1から得られました。
抗菌活性
クマリン誘導体は、その抗菌の可能性について調査されてきました。 一連の新規な2-(2-オキソ-2H-クロメン-3-イル)-5H-クロメノ[4,3-b]ピリジン-5-オンが合成され、グラム陽性菌(Bacillus subtilisとStaphylococcus aureus)およびグラム陰性菌(Escherichia coliとSalmonella typhimurium)に対して試験されました 。言及された特定の化合物は直接研究されていませんでしたが、クマリン誘導体の同じクラスに属しています。
抗HIV活性
クマリンと構造的類似性を共有するインドール誘導体は、その抗HIVの可能性について調べられてきました。対象の化合物に直接関連していませんが、Kasralikarらはインドリルおよびオキソクロメニルキサンテン誘導体の抗HIV活性を報告しました 。この発見は、標的化合物を含むクマリン系化合物が、抗HIV特性も示す可能性があることを示唆しています。
4-(モノアルキルアミノ)クマリンの直接合成
Joshiらは、4-ヒドロキシクマリンを酢酸中の酢酸アンモニウムと反応させることにより、第一アミンからの4-(モノアルキルアミノ)クマリンの直接合成方法を開発しました 。この研究では、対象の化合物は特に言及されていませんが、クマリン化学の汎用性を強調しています。
作用機序
Target of Action
Compounds with similar thiazole structures have been found to exhibit diverse biological activities, including antimicrobial, antifungal, and anti-inflammatory effects .
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular function .
Biochemical Pathways
Thiazole derivatives are known to interact with a variety of biochemical pathways, often leading to downstream effects such as anti-inflammatory and antimicrobial activities .
Result of Action
Thiazole derivatives are known to have diverse biological activities, suggesting a variety of potential molecular and cellular effects .
生化学分析
Biochemical Properties
Compounds with similar structures, such as thiazole derivatives, have been found to interact with various enzymes, proteins, and other biomolecules . These interactions often involve the formation of hydrogen bonds and π-π stacking interactions .
Cellular Effects
Similar compounds have been shown to inhibit proliferation, migration, and invasion of certain cell lines .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Similar compounds have been shown to exhibit significant inhibitory activity against the growth of tested bacterial strains .
Metabolic Pathways
Similar compounds have been shown to interact with various enzymes and cofactors .
特性
IUPAC Name |
N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N2O5S/c24-19(18-10-26-16-7-3-4-8-17(16)27-18)23-21-22-14(11-29-21)13-9-12-5-1-2-6-15(12)28-20(13)25/h1-9,11,18H,10H2,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWWVGTVRFQJMHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NC3=NC(=CS3)C4=CC5=CC=CC=C5OC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
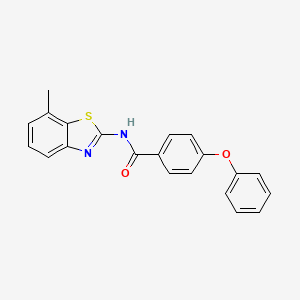
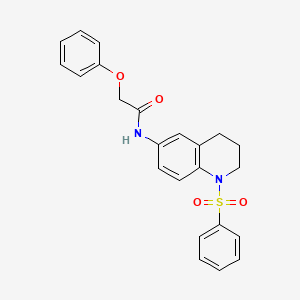
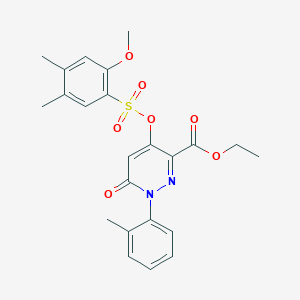
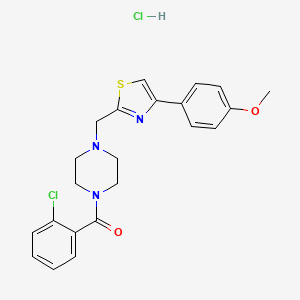
![2-{6-cyclopropyl-5,7-dioxo-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidin-4-yl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2543082.png)
![N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide](/img/structure/B2543084.png)
![N-(2,4-dimethylphenyl)-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2543086.png)
![2-[Butyl-[(2-fluoropyridin-4-yl)methyl]amino]ethanol](/img/structure/B2543087.png)
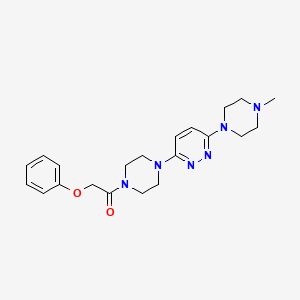
![(Z)-S-(2-((6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)amino)-2-oxoethyl) ethanethioate](/img/structure/B2543089.png)
![8-(4-ethoxyphenyl)-1,6,7-trimethyl-3-(prop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2543090.png)
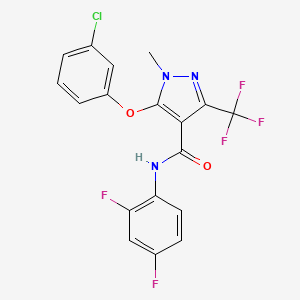
![4-Chloro-2-methyl-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine](/img/structure/B2543095.png)
